REACTION_CXSMILES
|
[OH-].[Na+].Cl.[N:4]1[C:5](=[O:13])[CH2:6][N:7]2[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=12.[C:14]([OH:21])(=[O:20])/[CH:15]=[CH:16]\[C:17]([OH:19])=[O:18]>O>[C:17]([CH:16]([CH:6]1[N:7]2[CH:12]=[CH:11][CH:10]=[CH:9][C:8]2=[N:4][C:5]1=[O:13])[CH2:15][C:14]([OH:21])=[O:20])([OH:19])=[O:18] |f:0.1|
|
Name
|
|
Quantity
|
80 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
341 g
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N=1C(CN2C1C=CC=C2)=O
|
Name
|
|
Quantity
|
700 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
250.7 g
|
Type
|
reactant
|
Smiles
|
C(\C=C/C(=O)O)(=O)O
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Setpoint
|
5 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
remains between 40° and 45° C
|
Type
|
FILTRATION
|
Details
|
the resulting precipitate is filtered off
|
Type
|
CONCENTRATION
|
Details
|
the filtrate is concentrated in vacuo to approximately half its volume
|
Type
|
FILTRATION
|
Details
|
the resulting product is filtered with suction
|
Type
|
WASH
|
Details
|
The combined residues are washed with a little cold methanol
|
Type
|
CUSTOM
|
Details
|
dried in vacuo at 50° C
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(O)C(CC(=O)O)C1C(N=C2N1C=CC=C2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 400 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |